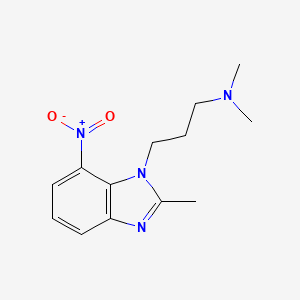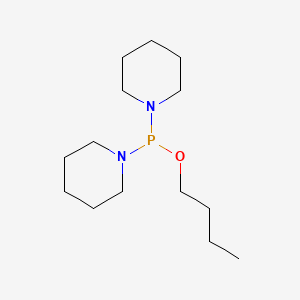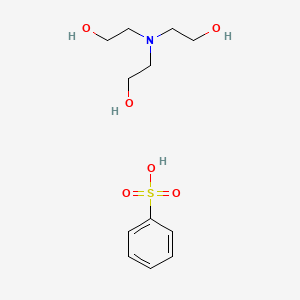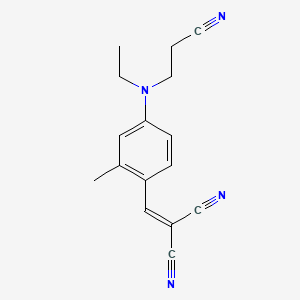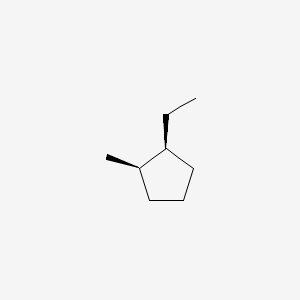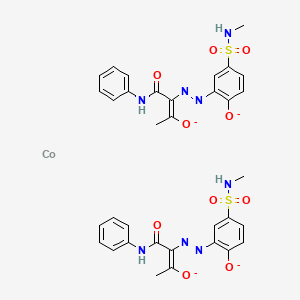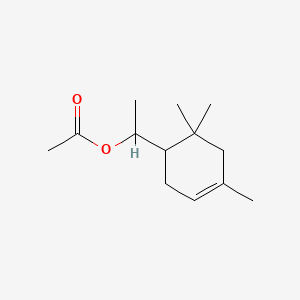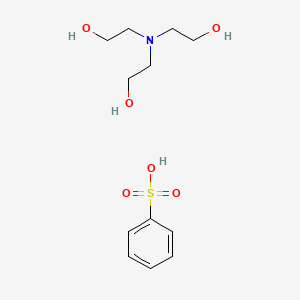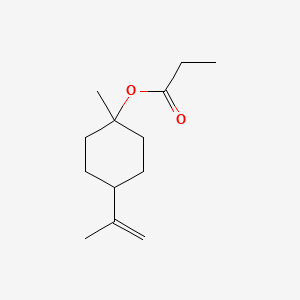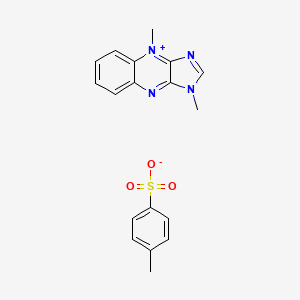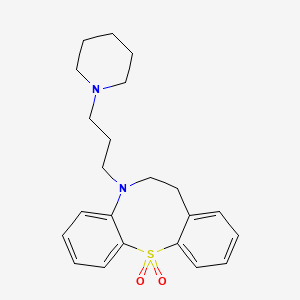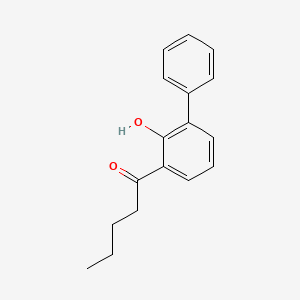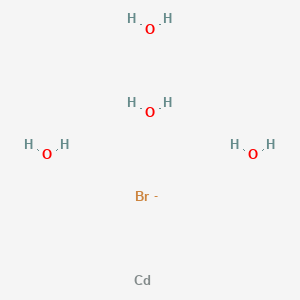
Cadmium;bromide;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium bromide tetrahydrate is an inorganic compound with the chemical formula CdBr₂·4H₂O. It is a white, hygroscopic solid that can be obtained as a mono- and tetrahydrate. This compound is known for its limited applications but plays a significant role in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium bromide is typically prepared by heating cadmium with bromine vapor. The tetrahydrate form is obtained by crystallizing the dibromide from an aqueous solution. The reaction can be summarized as follows: [ \text{Cd} + \text{Br}_2 \rightarrow \text{CdBr}_2 ] [ \text{CdBr}_2 + 4\text{H}_2\text{O} \rightarrow \text{CdBr}_2·4\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of cadmium bromide tetrahydrate involves the controlled reaction of cadmium metal with bromine vapor, followed by crystallization from an aqueous solution to obtain the tetrahydrate form. The process ensures high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium bromide tetrahydrate undergoes various chemical reactions, including:
Oxidation: Cadmium bromide can be oxidized to form cadmium oxide.
Reduction: It can be reduced to elemental cadmium.
Substitution: Cadmium bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metals like zinc.
Substitution: Reagents like silver nitrate for bromide ion substitution.
Major Products:
Oxidation: Cadmium oxide (CdO).
Reduction: Elemental cadmium (Cd).
Substitution: Formation of new cadmium compounds with different anions.
Wissenschaftliche Forschungsanwendungen
Cadmium bromide tetrahydrate has several applications in scientific research:
Chemistry: Used in the synthesis of cadmium zinc sulfate (CdZnS) quantum dots and coordination polymers.
Biology: Utilized in various biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications and as a pharmaceutical intermediate.
Industry: Employed in the production of non-linear optical materials and other specialized industrial processes.
Wirkmechanismus
The mechanism of action of cadmium bromide tetrahydrate involves its interaction with molecular targets and pathways. In biological systems, cadmium ions can bind to proteins and enzymes, affecting their function. The bromide ions can participate in various chemical reactions, influencing the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
- Cadmium chloride (CdCl₂)
- Cadmium iodide (CdI₂)
- Zinc bromide (ZnBr₂)
- Calcium bromide (CaBr₂)
- Magnesium bromide (MgBr₂)
Comparison: Cadmium bromide tetrahydrate is unique due to its specific hydration state and the presence of cadmium ions. Compared to other cadmium halides, it has distinct solubility and reactivity properties. Its applications in quantum dot synthesis and non-linear optical materials set it apart from similar compounds.
Eigenschaften
Molekularformel |
BrCdH8O4- |
|---|---|
Molekulargewicht |
264.38 g/mol |
IUPAC-Name |
cadmium;bromide;tetrahydrate |
InChI |
InChI=1S/BrH.Cd.4H2O/h1H;;4*1H2/p-1 |
InChI-Schlüssel |
HUVVVAWEAWSCDR-UHFFFAOYSA-M |
Kanonische SMILES |
O.O.O.O.[Br-].[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
